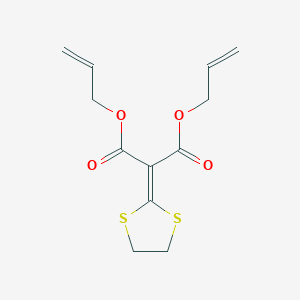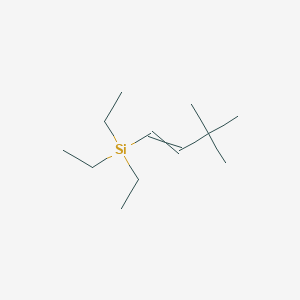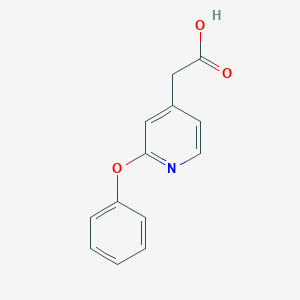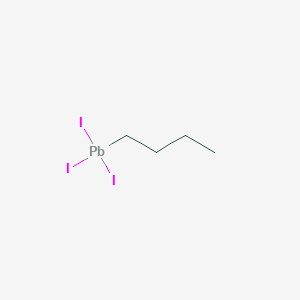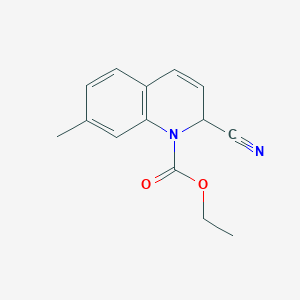
Dimethyl bromo(bromomethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bromo(bromomethyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ester groups and a bromomethyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl bromo(bromomethyl)propanedioate can be synthesized through the alkylation of dimethyl malonate with bromomethyl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the dimethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with bromomethyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bromo(bromomethyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Elimination Reactions: Strong bases such as potassium tert-butoxide are typically used.
Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted malonates with various functional groups.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Alcohols and carboxylic acids are formed depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Dimethyl bromo(bromomethyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biochemical applications
Mecanismo De Acción
The mechanism of action of dimethyl bromo(bromomethyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The ester groups also play a role in the compound’s reactivity, allowing for various transformations under different conditions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl ester groups.
Methyl bromoacetate: Contains a single ester group and a bromomethyl group, making it less versatile in synthetic applications.
Uniqueness
Dimethyl bromo(bromomethyl)propanedioate is unique due to the presence of both ester and bromomethyl groups, which confer a high degree of reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Propiedades
Número CAS |
53084-37-0 |
|---|---|
Fórmula molecular |
C6H8Br2O4 |
Peso molecular |
303.93 g/mol |
Nombre IUPAC |
dimethyl 2-bromo-2-(bromomethyl)propanedioate |
InChI |
InChI=1S/C6H8Br2O4/c1-11-4(9)6(8,3-7)5(10)12-2/h3H2,1-2H3 |
Clave InChI |
YHBRSGBIGYLSEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CBr)(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



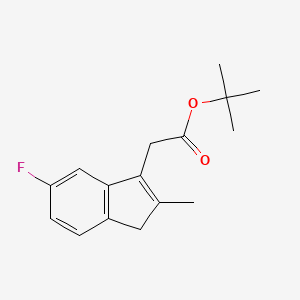
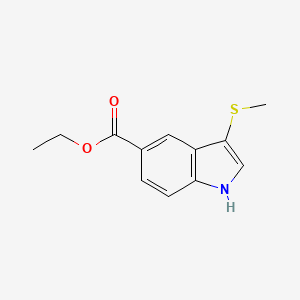
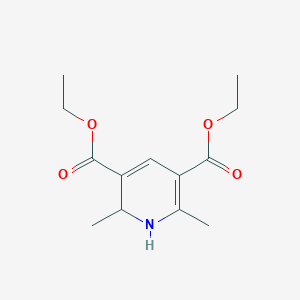
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
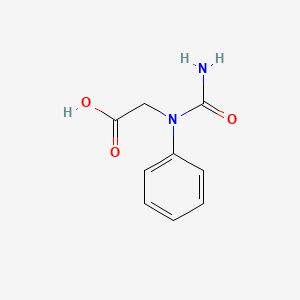
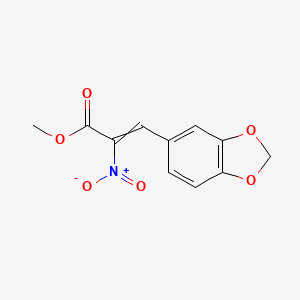
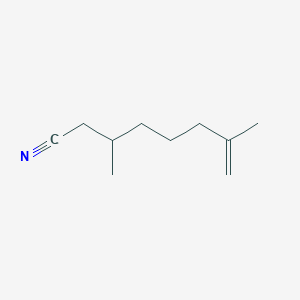
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
